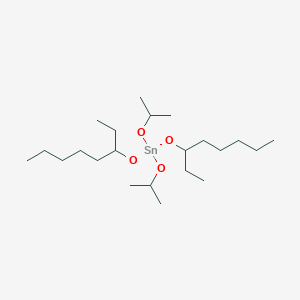

Tin(IV) 2-ethylhexanoate diisopropoxide

Description

Significance of Organotin Alkoxides in Modern Synthetic Chemistry and Materials Science

Organotin(IV) alkoxides are a versatile class of compounds with significant utility in both modern synthetic chemistry and materials science. nih.gov Their importance stems from the unique properties conferred by the tin-oxygen bond and the organic substituents attached to the tin atom.

In synthetic chemistry , organotin alkoxides serve as valuable reagents and catalysts. They are particularly noted for their role in catalysis for reactions such as esterification, transesterification, and the formation of polyurethanes. gelest.comresearchgate.net In polyurethane production, organotin compounds catalyze the reaction between an isocyanate and an alcohol. lupinepublishers.com The catalytic cycle is thought to involve the formation of a tin alkoxide, which then interacts with the isocyanate. lupinepublishers.com Furthermore, organotin alkoxides and carboxylates can be used as intermediates for the acylation and alkylation of hydroxy groups. gelest.com Organotin hydrides, which can be prepared from organotin oxides or alkoxides, are useful intermediates in organic synthesis. gelest.com

In materials science , organotin alkoxides are crucial as single-source precursors for the preparation of a wide variety of metal oxide materials and inorganic-organic hybrid materials. nih.gov For instance, they are used to form electrically conductive thin films of tin dioxide on glass surfaces through processes like Atmospheric Pressure Chemical Vapor Deposition (APCVD). lupinepublishers.comlupinepublishers.com These coatings provide strength, thermal stability, and resistance to oxidation. lupinepublishers.comlupinepublishers.com The hydrolytic sensitivity of the tin-alkoxide bond allows for their use in sol-gel processes to create tin-based materials with controlled structures. The volatility and solubility of some heterometallic alkoxides of butyltin(IV) make them suitable precursors for mixed-metal oxide systems. ijnrd.org Organotin(IV) siloxides, which are structurally related to alkoxides, are also investigated as precursors for tin-silicate materials. nih.gov

The applications of organotin compounds are diverse, ranging from stabilizers for polyvinyl chloride (PVC) to wood preservatives and catalysts in polymer chemistry. lupinepublishers.comorientjchem.org The reactivity and utility of these compounds are dependent on the stability of the carbon-tin bond and the lability of the group attached to the tin atom through oxygen. gelest.com

Historical Development and Evolution of Tin(IV) Species in Catalysis and Precursor Chemistry

The field of organotin chemistry has a rich history dating back to the mid-19th century. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. lupinepublishers.comorientjchem.org This was followed in 1852 by Löwig's report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com For about 80 years after their initial synthesis, applications for organotin compounds were limited, finding some use as stabilizers for transformer oils and vinyl plastics. lupinepublishers.comlupinepublishers.com

A significant expansion in the commercial use of organotin compounds occurred in the 1940s and 1950s, largely driven by the work of van der Kerk and his colleagues. lupinepublishers.comlupinepublishers.com This era saw the discovery of their utility as stabilizers for polyvinyl chloride (PVC), agricultural and industrial biocides, and as catalysts in a variety of chemical reactions. lupinepublishers.comlupinepublishers.com The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com

The development of organotin(IV) species as catalysts has been particularly impactful. Organotin compounds, such as dibutyltin dilaurate and dibutyltin oxide, are effective catalysts for esterification and transesterification reactions, often used when milder conditions are required to avoid side reactions or corrosion. lupinepublishers.com They have become critically important in the production of polyurethanes, where they catalyze the reaction of diisocyanates with diols. lupinepublishers.com The early 1960s brought the understanding that the tin atom in organotin compounds could have coordination numbers greater than four, leading to the characterization of five-coordinate triorganotin halide complexes. lupinepublishers.com

In precursor chemistry, organotin(IV) compounds have been employed for creating tin dioxide coatings on glass since the development of chemical vapor deposition techniques. lupinepublishers.com The use of organotin alkoxides as molecular precursors for tin oxide and related materials via sol-gel or CVD routes is a more recent area of development, driven by the need for high-purity materials with controlled properties for applications in electronics and catalysis. nih.gov The stability of the Tin(IV) oxidation state makes these compounds robust precursors for a variety of materials.

Current Research Landscape Pertaining to Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide and Related Organotin(IV) Compounds

While specific research focusing exclusively on Tin(IV) 2-ethylhexanoate diisopropoxide is limited, the current research landscape for related organotin(IV) compounds is broad and active. Research continues to explore their applications in catalysis, materials science, and organic synthesis.

Catalysis: Organotin(IV) compounds are continually being investigated as catalysts for a range of organic transformations. This includes their established roles in polyurethane formation and (trans)esterification reactions. researchgate.netrjpbcs.com Recent studies focus on understanding the catalytic mechanisms to improve efficiency and selectivity. For example, investigations into organotin dicarboxylate catalysis for urethane (B1682113) formation have explored how the mechanism differs for aliphatic versus aromatic isocyanates. researchgate.net The catalytic cycle often involves the in-situ formation of a tin alkoxide from a starting tin carboxylate or oxide. lupinepublishers.com

Materials Science: The use of organotin(IV) alkoxides and carboxylates as single-source precursors for tin-based materials remains a significant area of research. nih.gov These precursors are valuable for creating tin dioxide (SnO₂) thin films, which are transparent conducting oxides used in applications such as solar cells and touch screens. lupinepublishers.com Current research aims to develop new precursors that offer better control over the properties of the final material. For instance, heterometallic alkoxides containing butyltin(IV) are being synthesized as precursors for mixed-metal oxide systems, which can be processed via sol-gel or MOCVD techniques. ijnrd.org Additionally, organotin(IV) siloxides are being explored as precursors for tin-silicate materials. nih.gov

Synthetic Chemistry: In synthetic chemistry, organotin compounds are used in various coupling reactions, such as the Stille reaction, and in radical chemistry. wikipedia.org Organotin alkoxides, specifically, are involved in exchange reactions and can act as intermediates in organic synthesis. gelest.com Although structurally characterized organotin(IV) alkoxides are relatively scarce, research continues to synthesize and characterize new compounds to expand their synthetic utility. nih.gov For example, diaryltin(IV) di-iso-propoxides have been screened for their catalytic activity in the ring-opening polymerization of L-Lactide. nih.gov

The following table summarizes some of the key research areas and applications for classes of compounds related to this compound.

Properties

Molecular Formula |

C22H48O4Sn |

|---|---|

Molecular Weight |

495.3 g/mol |

IUPAC Name |

di(octan-3-yloxy)-di(propan-2-yloxy)stannane |

InChI |

InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |

InChI Key |

PGCMGLRZGNUYHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Tin Iv 2 Ethylhexanoate Diisopropoxide

Established Synthetic Routes for Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide

The formation of Tin(IV) 2-ethylhexanoate diisopropoxide can be achieved through several established chemical pathways. These routes typically begin with a more common tin compound and proceed through ligand exchange reactions to introduce the desired alkoxide and carboxylate functionalities.

Transesterification is a key reaction in organotin chemistry, often utilized for the synthesis of esters where tin compounds act as catalysts gelest.comresearchgate.net. However, the underlying principle of ligand exchange can also be applied to the synthesis of the tin compounds themselves. In this context, a tin alkoxide precursor, such as tin(IV) isopropoxide, can be reacted with an ester like ethyl 2-ethylhexanoate. The isopropoxide groups on the tin center are exchanged with 2-ethylhexanoate groups.

Alternatively, a reaction analogous to esterification can be employed, where a tin alkoxide is reacted directly with a carboxylic acid. For the target compound, this would involve the stoichiometric reaction of a precursor like tin(IV) tetraisopropoxide with 2-ethylhexanoic acid. This reaction proceeds by eliminating isopropanol (B130326), which can be removed to drive the reaction to completion. While mono- and diorganotin compounds are effective catalysts for transesterification, the principles of ligand exchange at the tin center are fundamental to these synthetic approaches gelest.com.

Alcoholysis, or alcohol interchange, is a widely used and effective method for preparing tin(IV) alkoxides iaea.org. This process involves the reaction of a tin precursor with an alcohol, leading to the exchange of ligands. The synthesis of a mixed alkoxide-carboxylate like this compound can be envisioned through a sequential or one-pot alcoholysis/acidolysis reaction.

A common starting material for this route is tin(IV) chloride. Direct reaction of tin(IV) chloride with an excess of a single alcohol often leads to the formation of mixed chloro-alkoxide species rather than the pure alkoxide unm.edu. To achieve complete substitution and form a mixed-ligand compound, a base is typically used to scavenge the HCl byproduct iaea.org. For the target compound, a potential route involves reacting tin(IV) chloride first with isopropanol in the presence of a base like ammonia or an amine to form tin(IV) isopropoxide, followed by a controlled reaction with 2-ethylhexanoic acid unm.edu.

Another versatile approach is the alcoholysis of a different tin alkoxide. For instance, tin(IV) tetraisopropoxide can undergo partial alcoholysis and acidolysis with 2-ethylhexanoic acid to yield the desired mixed-ligand product. The facility of interchange for alkoxy groups generally increases from tertiary to primary, making these exchanges thermodynamically accessible iaea.org. Such reactions are often driven to completion by removing the liberated alcohol, for example, through azeotropic distillation chemcraft.su.

Direct synthesis methods provide an economical and chloride-free route to tin carboxylates and related compounds by starting from elemental tin or tin oxides google.comgoogleapis.com. This approach avoids halide impurities common in syntheses starting from tin(IV) chloride google.com.

One method involves reacting powdered tin metal directly with a carboxylic acid. This process can be facilitated by an oxidizing agent to convert Sn(0) to the Sn(IV) state google.comgoogleapis.com. For instance, elemental tin can be combined with 2-ethylhexanoic acid in the presence of a promoter and an oxidizing agent (like air) at elevated temperatures (100–200°C) to form tin(IV) 2-ethylhexanoate googleapis.com. This carboxylate could then potentially undergo alcoholysis with isopropanol to yield the target mixed-ligand compound.

Alternatively, organotin oxides can serve as precursors. Diorganotin oxides are polymeric solids that can be reacted with carboxylic acids to form organotin carboxylates, typically involving the azeotropic removal of water orientjchem.org. A similar principle can be applied where a tin(IV) oxide or hydroxide is first reacted with 2-ethylhexanoic acid and subsequently with isopropanol under appropriate conditions to generate the mixed-ligand species. Another direct route involves reacting powdered tin metal with an alcohol at high temperatures (200-400°C), often in the presence of a Lewis acid catalyst, to produce tin alkoxides, which can then be further functionalized google.com.

Table 1: Comparison of Synthetic Routes

| Route | Precursor(s) | Key Reaction Type | Typical Byproducts | Advantages | Disadvantages |

| Transesterification | Tin(IV) tetraisopropoxide, 2-ethylhexanoic acid | Ligand Exchange | Isopropanol | High purity potential | Requires alkoxide precursor |

| Alcoholysis | Tin(IV) chloride, Isopropanol, 2-ethylhexanoic acid | Nucleophilic Substitution | HCl, Amine hydrochlorides | Readily available precursors | Potential for halide contamination unm.edu |

| Direct Synthesis | Elemental Tin or Tin(IV) Oxide, 2-ethylhexanoic acid, Isopropanol | Oxidation / Condensation | Water, Hydrogen | Economical, Chloride-free google.com | May require harsh conditions (high temp.) google.com |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for many applications of organotin compounds. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities. For tin alkoxides and carboxylates, which are often liquids or low-melting solids, distillation under reduced pressure is a common and effective method. This technique is suitable for separating volatile products from non-volatile precursors, catalysts, or polymeric byproducts unm.edu.

If the product is a solid, recrystallization from a suitable solvent system can be employed. The separation of tin(IV) alkoxide compounds is often easiest if they are soluble in non-polar organic solvents unm.edu.

For syntheses starting from elemental tin, purification may involve separating the product from unreacted tin metal and carboxylic acids. This can be achieved through filtration, gravity settling, and vacuum stripping to remove volatile reactants google.com. In cases where syntheses produce salt byproducts (e.g., from using tin chloride and a base), purification involves filtration to remove the solid salt, followed by distillation of the final product. Washing the product mixture with water can also be used to remove certain promoters or salts google.com.

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of this compound are highly dependent on several key reaction parameters.

Stoichiometry: The molar ratio of reactants is crucial for synthesizing mixed-ligand compounds. Precise control of the ratio between the tin precursor, isopropanol, and 2-ethylhexanoic acid is necessary to achieve the desired degree of substitution and avoid mixtures of products with varying numbers of alkoxide and carboxylate ligands. Redistribution reactions are common in organotin chemistry and are controlled by the stoichiometry of the reactants gelest.com.

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. For direct synthesis from elemental tin, elevated temperatures (e.g., 200-400°C) are often required to achieve a reasonable reaction rate google.com. However, excessively high temperatures can lead to decomposition of the desired product.

Catalyst: The presence and type of catalyst can significantly influence the reaction. In direct synthesis from tin metal and alcohols, Lewis acids like anhydrous stannous chloride or aluminum chloride can be used google.com. In alcoholysis reactions starting from tin(IV) chloride, a base is necessary to drive the reaction by neutralizing the HCl byproduct; the choice of base can affect the purity of the final product iaea.orgunm.edu.

Solvent and Reaction Time: The choice of solvent can impact the solubility of reactants and intermediates, affecting reaction rates. In many preparations, a solvent that allows for azeotropic removal of byproducts like water or alcohol (e.g., benzene or toluene) is advantageous for driving the reaction to completion chemcraft.su. Reaction time must be optimized to ensure complete conversion without promoting the formation of degradation products or unwanted side reactions.

Design and Reactivity of Alternative Organotin Precursors for this compound Derivatization

A wide variety of organotin compounds can serve as precursors for derivatization to form complex structures like this compound. The reactivity of these precursors is dictated by the nature of the groups attached to the tin atom gelest.com.

Organotin Halides: Compounds like dialkyltin dichlorides (R₂SnCl₂) and monoalkyltin trichlorides (RSnCl₃) are versatile starting materials rjpbcs.comwikipedia.org. The tin-halogen bond is reactive and can be readily cleaved. These halides can be reacted with sodium isopropoxide and sodium 2-ethylhexanoate in a controlled stoichiometric manner to introduce the desired ligands. The use of organotin halides is a cornerstone of organotin synthesis, allowing for the creation of a vast range of derivatives .

Organotin Oxides and Hydroxides: Organotin oxides (e.g., R₂SnO) and hydroxides (e.g., R₃SnOH) are common precursors for synthesizing organotin carboxylates and alkoxides rjpbcs.comorientjchem.org. They react with carboxylic acids and alcohols, typically with the removal of water, to form new Sn-O bonds. These reactions are often clean and efficient, making organotin oxides valuable intermediates orientjchem.org.

Tetraorganotins: Symmetrical tetraorganotin compounds (R₄Sn) can be converted into mixed organotin halides through redistribution reactions with tin(IV) chloride wikipedia.org. These resulting halides can then be used as described above.

Organotin Amides: Tin(IV) amides, such as Sn(NMe₂)₄, are highly reactive precursors. They react readily with alcohols to liberate dimethylamine, which is easily removed, resulting in the formation of pure tin alkoxides unm.edu. This approach could be used to synthesize tin(IV) isopropoxide, which can then be reacted with 2-ethylhexanoic acid.

The process of converting these precursors into more complex species is known as derivatization, which is a critical step for tailoring the properties of organotin compounds for specific analytical or synthetic purposes researchgate.net.

Table 2: Reactivity of Alternative Organotin Precursors

| Precursor Class | General Formula | Reactive Bond(s) | Typical Reagents for Derivatization | Resulting Product Type |

| Organotin Halides | RₙSnX₄₋ₙ | Sn-X (Halogen) | Alcohols/Alkoxides, Carboxylic acids/Carboxylates | Organotin Alkoxides/Carboxylates |

| Organotin Oxides | (R₂SnO)ₙ, (RSnO₁.₅)ₙ | Sn-O-Sn | Carboxylic acids, Alcohols, Mercaptans gelest.com | Organotin Carboxylates, Alkoxides, Mercaptides |

| Tetraorganotins | R₄Sn | Sn-C | Halogens, Tin Halides (Redistribution) wikipedia.org | Organotin Halides |

| Organotin Amides | Sn(NR₂)₄ | Sn-N | Alcohols, Carboxylic acids | Tin Alkoxides, Carboxylates |

Catalytic Applications and Mechanistic Investigations of Tin Iv 2 Ethylhexanoate Diisopropoxide

Polymerization Reactions

In the realm of polymerization, tin(IV) alkoxides and carboxylates are known to be active in various processes.

Ring-Opening Polymerization (ROP) of Cyclic Esters

The polymerization of cyclic esters like lactide and caprolactone (B156226) is a key application for many tin catalysts.

Poly(lactide) Synthesis: Tin(IV) alkoxides can initiate the ring-opening polymerization of lactide. rsc.org The mechanism is generally believed to proceed via a coordination-insertion mechanism, where the lactide monomer coordinates to the tin center before the alkoxide group initiates the ring-opening. rsc.org The stereoselectivity of such polymerizations can be influenced by the nature of the ligands attached to the tin atom.

Poly(caprolactone) Synthesis: Similar to polylactide synthesis, tin(IV) compounds can catalyze the ROP of ε-caprolactone. The control over the molecular weight of the resulting polymer is often achieved by using a co-initiator, such as an alcohol.

Polyurethane Synthesis

Organotin(IV) carboxylates are widely used as catalysts in the formation of polyurethanes from isocyanates and polyols. researchgate.netacs.org The catalytic cycle is thought to involve the formation of a tin alkoxide intermediate, which then reacts with the isocyanate. researchgate.net The Lewis acidity of the tin(IV) center plays a crucial role in activating the reactants.

Transesterification Processes

Tin(IV) compounds are also known to catalyze transesterification reactions. The mechanism can proceed through either a Lewis acid pathway, where the tin catalyst activates the carbonyl group of the ester, or an exchange/insertion mechanism involving the formation of a tin alkoxide intermediate. rsc.org

Other Polymerization Systems and Organic Transformations Catalyzed by Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide

While specific research detailing the catalytic applications of Tin(IV) 2-ethylhexanoate diisopropoxide is not extensively documented in publicly available literature, its catalytic potential can be inferred from the well-established reactivity of related tin(IV) compounds. Organotin(IV) complexes, particularly those with mixed carboxylate and alkoxide ligands, are recognized as effective catalysts for a variety of organic transformations due to the Lewis acidic nature of the tin center. rsc.orgnih.gov

Tin(IV) compounds are generally known to catalyze reactions such as:

Esterification and Transesterification: Monoalkyltin(IV) complexes are well-known catalysts for esterification reactions and the formation of polyesters. rsc.org The inherent Lewis acidity of the tin(IV) center, combined with the capacity for facile ligand exchange, is considered the foundation of their catalytic performance in these reactions. rsc.org Mixed Ti(IV)/Sn(IV) systems, which involve tin(IV) dialkyl dicarboxylates, have been shown to outperform catalysts containing only titanium or tin in polyesterification reactions. figshare.comacs.org

Oxidation Reactions: Certain organotin(IV) carboxylate complexes have demonstrated good catalytic activity for the oxidation of catechols to o-quinones under mild conditions. preprints.org

Polyurethane and Silicone Formation: Organotin compounds are widely used in industry for curing organosilicon polymers and as catalysts for polyurethane foam formation. atamanchemicals.comresearchgate.net

Although this compound was mentioned as a tin source for the non-catalytic formation of a protective tin(IV) oxide (SnO₂) monolayer on silver nanowires, this application does not involve a catalytic cycle. researchgate.netresearchgate.net The broader class of tin catalysts, including various Sn(II) and Sn(IV) species, are active in numerous reactions, from Baeyer-Villiger oxidations to polymerizations. rsc.orgalfachemic.com Given its structure, this compound is a plausible candidate for catalyzing similar transformations, though specific studies are required for confirmation.

Mechanistic Investigations of this compound Catalysis

The mechanism of catalysis for tin(IV) compounds with carboxylate and alkoxide ligands has been a subject of significant study, providing a framework for understanding the probable behavior of this compound.

For catalysis involving monoalkyltin(IV) compounds in esterification, the active catalyst is believed to be a monomeric tin species. rsc.orgnih.gov While the catalyst precursors may exist as polymers or multinuclear assemblies in the solid state, under catalytically relevant conditions in solution, they can transform into monomeric and dimeric species that act as off-cycle resting states. rsc.orgnih.gov The catalytic cycle proceeds through the monomeric active species.

The coordination environment of the tin atom is central to its catalytic activity. Tin(IV) is known to form hypervalent complexes, readily expanding its coordination number beyond four. nih.govrsc.org In catalytic intermediates, the tin center is often found in a five-coordinated (penta-coordinated) or six-coordinated (hexa-coordinated) state, typically adopting a distorted octahedral geometry. researchgate.netst-andrews.ac.ukrsc.org This coordination expansion allows for the binding of substrate molecules, such as an alcohol or a carboxylic acid, facilitating the catalytic transformation. In mixed Ti/Sn catalyst systems, the formation of Sn-Ti heterobimetallic dimers has been identified, indicating complex interactions between metal centers that can enhance reactivity. figshare.comacs.org

Kinetic analysis of catalytic polymerization, for instance, involves monitoring the change in monomer concentration over time. nih.gov For heterogeneous catalysis, kinetic models often incorporate the Langmuir-Hinshelwood mechanism, which considers the adsorption of reactants onto the catalyst surface. libretexts.org For homogeneous systems, such as those where this compound would likely be employed, kinetic data can be used to deduce the rate law. For example, in studies of other tin catalysts, the reaction order with respect to the catalyst, monomer, and initiator concentrations are determined to build a kinetic model. rsc.orgacs.org Such analyses can reveal whether the catalyst exists in an equilibrium between active and dormant states and can help in determining the rate-determining step of the catalytic cycle. rsc.orgnih.gov

Modulating Lewis Acidity and Solubility: The carboxylate (2-ethylhexanoate) and alkoxide (isopropoxide) ligands modulate the Lewis acidity of the tin(IV) center. Their electronic properties influence the metal's ability to coordinate with and activate substrate molecules. The organic nature of these ligands, particularly the bulky 2-ethylhexanoate group, also ensures solubility in common organic solvents used for homogeneous catalysis.

Facilitating Ligand Exchange: The Sn-O bonds in both the carboxylate and alkoxide ligands are labile, allowing for facile ligand exchange with substrate molecules (e.g., alcohols, carboxylic acids). rsc.org This exchange is a fundamental step in many proposed catalytic cycles, allowing the substrate to enter the coordination sphere of the tin atom.

Hypervalent Intermediates: The ability of tin(IV) to form hypervalent species (complexes with coordination numbers greater than four) is critical. rsc.org The catalytic cycle typically involves the coordination of one or more substrate molecules to the tin center, forming a transient, high-coordinate intermediate. This brings the reactants into close proximity and activates them for reaction. Studies on other tin(IV) complexes have demonstrated reversible shifts in coordination number from five to six, and even to seven, which can be triggered by the presence of coordinating species. rsc.org This flexibility in the coordination sphere is a key property enabling catalytic turnover.

Direct observation of catalytic pathways requires in-situ analytical techniques that can monitor the reaction mixture under actual catalytic conditions. While no such studies have been published specifically for this compound, the methodology for related tin catalysts is well-documented.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. wiley.com Given that tin has an NMR-active nucleus (¹¹⁹Sn), in-situ ¹¹⁹Sn NMR provides a direct window into the coordination environment of the tin center during catalysis. rsc.orgnih.gov Researchers have used this technique to:

Identify the formation of different tin species in solution.

Observe shifts in chemical equilibria between monomeric, dimeric, and other aggregated forms under reaction conditions. nih.gov

Detect the coordination of substrates to the tin center.

The table below summarizes key spectroscopic techniques used to investigate the mechanisms of tin-based catalysts.

| Spectroscopic Technique | Information Obtained | Reference |

| ¹¹⁹Sn NMR | Direct observation of the tin coordination environment; identification of resting states and active species equilibria. | rsc.orgnih.gov |

| ¹H, ¹³C NMR | Structural elucidation of catalyst-substrate adducts and tracking reaction progress by monitoring reactant and product signals. | figshare.comacs.org |

| ATR-FTIR | Monitoring changes in vibrational modes of carbonyl groups upon coordination to the tin center. | rsc.org |

| Mass Spectrometry (e.g., ASAP-MS) | Identification of monomeric and dimeric tin species present in the catalytic solution. | figshare.comacs.org |

| UV-Vis Spectroscopy | Observing the formation of colloids or agglomerates, indicating catalyst instability or changes in speciation. | figshare.com |

These in-situ methods are essential for moving beyond speculation and obtaining direct evidence for proposed catalytic intermediates and pathways. rsc.orgpku.edu.cn

Heterogenization Strategies for this compound Catalysts

Homogeneous catalysts like this compound offer high activity and selectivity but can be difficult to separate from the reaction products. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this challenge by simplifying catalyst recovery and recycling. rsc.org

While specific examples of the heterogenization of this compound are not reported, general strategies for organotin(IV) compounds are applicable. A prominent method involves grafting the organotin species onto an inorganic solid support containing surface hydroxyl groups, such as silica (B1680970) (SiO₂), alumina (B75360), or titania. google.com

A typical process for heterogenization could involve:

Functionalization: Modifying the tin complex or the support to enable covalent bonding. For instance, an organotin silane (B1218182) can be synthesized.

Immobilization: Reacting the functionalized tin compound with the solid support. The reaction between an organotin silane and the surface hydroxyl (-OH) groups of silica results in the formation of stable Si-O-Sn or Si-O-Si linkages, covalently bonding the catalytically active tin center to the solid support. google.com

This approach creates a solid-supported organotin catalyst that can be easily filtered from the reaction mixture. Such heterogeneous catalysts have been shown to be effective for esterification, transesterification, and the formation of urethanes. google.com This strategy represents a viable pathway to developing a recyclable catalytic system based on this compound.

Immobilization of Organotin(IV) Species on Solid Supports

The heterogenization of organotin(IV) catalysts is a critical area of research aimed at mitigating the environmental and product contamination concerns associated with these compounds. The primary goal is to anchor the active tin species onto an insoluble solid support, thereby converting a homogeneous catalyst into a heterogeneous one. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and potential for recycling. google.com

A variety of solid materials have been explored as supports for organotin(IV) catalysts, with selection criteria often based on high surface area, mechanical and thermal stability, and the presence of functional groups for catalyst anchoring. researchgate.netcore.ac.uk Common supports include:

Inorganic Oxides: Silica (SiO2), alumina (Al2O3), and titania (TiO2) are widely used due to their robustness and well-defined surface chemistry. Mesoporous silica, such as MCM-41 and SBA-15, is particularly attractive because of its high surface area and ordered pore structure, which can influence catalyst accessibility and reactivity. sctm.mk

Polymers: Organic polymers like polystyrene, often cross-linked with divinylbenzene, offer a versatile platform for catalyst immobilization. The polymer backbone can be functionalized with various ligands to covalently bind the organotin species. mdpi.com

Carbon-based Materials: Activated carbon and carbon nanotubes have also been employed as supports, offering high surface area and chemical stability. unl.pt

The immobilization of organotin(IV) compounds, and by extension, potentially this compound, can be achieved through several methods:

Covalent Bonding: This is the most common and robust method, involving the formation of a stable chemical bond between the organotin species and the support. For silica supports, this is often achieved by reacting the organotin compound with surface silanol (B1196071) (Si-OH) groups. researchgate.net Alternatively, the silica surface can be pre-functionalized with a linker molecule that then binds to the tin center.

Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a polymer matrix. This method relies on the size exclusion principle to prevent the catalyst from leaching while allowing reactants and products to diffuse.

Ionic Bonding: This approach involves the electrostatic interaction between a charged organotin species and an oppositely charged support.

The success of the immobilization process is typically verified using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the organotin moiety on the support, and elemental analysis to quantify the catalyst loading. sctm.mkresearchgate.net

Design of Supported Catalytic Systems for Enhanced Recoverability

The primary motivation for designing supported catalytic systems is to improve their recoverability and reusability, which are key principles of green chemistry. An ideal supported catalyst should exhibit high activity and selectivity, be easily separated from the reaction mixture, and maintain its performance over multiple reaction cycles with minimal leaching of the active species. researchgate.netcore.ac.uk

For a hypothetical supported catalyst based on this compound, the design would involve selecting an appropriate support and immobilization strategy to create a stable and active heterogeneous system. For instance, the diisopropoxide ligands could potentially react with the surface hydroxyl groups of silica to form strong Si-O-Sn bonds, anchoring the catalyst to the support.

The performance of such a supported catalyst would be evaluated based on several key metrics:

Catalytic Activity: The conversion of reactants and the yield of the desired product would be compared to the homogeneous counterpart.

Selectivity: The ability of the catalyst to favor the formation of the desired product over side products would be assessed.

Recoverability: The ease of separating the catalyst from the reaction mixture, typically by filtration or centrifugation, is a crucial advantage of heterogeneous systems. google.com

Reusability and Leaching: The catalyst would be subjected to multiple reaction cycles to evaluate its stability. The reaction filtrate would be analyzed, for example by inductively coupled plasma (ICP) spectroscopy, to quantify the amount of tin that has leached from the support into the product stream. mdpi.comresearchgate.net Low leaching is critical for ensuring the long-term stability of the catalyst and the purity of the product. researchgate.net

The following interactive table illustrates a hypothetical study on the reusability of a silica-supported this compound catalyst in an esterification reaction. This data is illustrative and not based on published experimental results for this specific compound.

| Cycle | Catalyst Loading (mmol Sn/g) | Reactant Conversion (%) | Product Selectivity (%) | Tin Leaching (ppm) |

| 1 | 0.5 | 95 | >99 | 5 |

| 2 | 0.49 | 94 | >99 | 7 |

| 3 | 0.48 | 92 | >99 | 8 |

| 4 | 0.47 | 90 | >98 | 10 |

| 5 | 0.45 | 88 | >98 | 12 |

Tin Iv 2 Ethylhexanoate Diisopropoxide in Advanced Materials Synthesis

Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide as a Precursor for Metal Oxide Nanomaterials

The utility of Tin(IV) 2-ethylhexanoate diisopropoxide as a precursor stems from its solubility in common organic solvents and its controlled reactivity. Unlike simple inorganic salts such as tin chlorides, this organometallic precursor offers better command over hydrolysis and condensation rates, which is crucial in solution-based synthesis methods like sol-gel. rasayanjournal.co.inresearchgate.net The combination of different ligands on the tin center makes it a single-source precursor that can be engineered for specific deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD), where precursor volatility and thermal stability are paramount. researchgate.netipme.ru

Tin(IV) oxide, or stannic oxide (SnO₂), is a vital n-type semiconductor with a wide bandgap of approximately 3.6 eV, high optical transparency, and excellent chemical stability. researchplateau.comdb-thueringen.de These properties make it indispensable in applications such as gas sensors, transparent conducting electrodes, and catalysts. bohrium.com The performance of SnO₂-based devices is highly dependent on the material's morphology, crystal size, and structure, which can be precisely controlled through various synthesis techniques using suitable precursors. bohrium.com

The sol-gel method is a widely employed wet-chemical technique for fabricating metal oxide nanoparticles and films at relatively low temperatures. researchplateau.comnih.gov The process involves the conversion of a precursor solution (the "sol") into a solid, cross-linked network (the "gel") through hydrolysis and condensation reactions. sumdu.edu.ua

In a typical process using a precursor like this compound, the compound is dissolved in an alcohol. The addition of water, often with an acid or base catalyst, initiates the hydrolysis of the isopropoxide groups, replacing them with hydroxyl (-OH) groups. These hydroxyl groups then undergo condensation reactions with other hydrolyzed molecules or remaining isopropoxide groups to form Sn-O-Sn bridges, gradually building the inorganic SnO₂ network. The 2-ethylhexanoate ligands are typically removed during a subsequent heat treatment (calcination) step, which also serves to crystallize the amorphous gel into the desired tetragonal rutile phase of SnO₂. researchplateau.comsumdu.edu.ua

The advantage of using a mixed-ligand precursor like this compound lies in its modified reactivity. The less reactive 2-ethylhexanoate group can slow down the hydrolysis and condensation process compared to precursors with only alkoxide groups, preventing rapid, uncontrolled precipitation and leading to more uniform and homogeneous materials. researchgate.net This controlled reaction kinetic is essential for producing high-quality, crack-free thin films and monodispersed nanoparticles. rasayanjournal.co.in

Table 1: Comparison of Precursors in Sol-Gel Synthesis of SnO₂

| Precursor | Formula | Solvent | Typical Calcination Temperature | Resulting Morphology | Reference |

| Tin(IV) Chloride Pentahydrate | SnCl₄·5H₂O | Water / Ethylene Glycol | 400°C | Nanocrystalline Powder, Thin Films | researchplateau.comsumdu.edu.ua |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | Water | >350°C | Nanoparticles | nanoient.org |

| Tin(IV) Acetate | C₈H₁₂O₈Sn | Methanol | N/A | Thin Films | researchgate.net |

| Tin(IV) Isopropoxide | C₁₂H₂₈O₄Sn | Isopropanol (B130326) | N/A | Nanoparticles | thermofisher.com |

Hydrothermal and solvothermal synthesis are methods that utilize high temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to produce crystalline nanomaterials. nih.goveu-jr.eu These techniques are highly effective for synthesizing SnO₂ with diverse morphologies, such as nanorods, nanowires, and hollow spheres, by adjusting parameters like temperature, reaction time, solvent, and the presence of surfactants. semanticscholar.orgmdpi.com

When this compound is used in a solvothermal process, it is dissolved in a suitable organic solvent (e.g., an alcohol) and sealed in an autoclave. Upon heating, the pressure inside the vessel increases, and the precursor decomposes and reacts with the solvent or trace amounts of water to form SnO₂ nuclei. These nuclei then grow into larger crystalline structures. The organic ligands are removed in situ during the high-temperature reaction. The choice of solvent and temperature can significantly influence the final morphology of the nanostructures. mdpi.com For instance, different alcohol solvents can lead to variations in particle size and shape due to their different coordinating effects and abilities to control reaction rates. nih.gov

Table 2: Influence of Synthesis Method on SnO₂ Nanostructure Morphology

| Method | Typical Precursor | Temperature | Duration | Resulting Morphology | Reference |

| Hydrothermal | SnCl₄·5H₂O | 120-160°C | 16 hours | Nanoparticles | eu-jr.eu |

| Hydrothermal | SnCl₄·5H₂O | 130-250°C | 6 hours | Spherical Nanoparticles (5-20 nm) | mrs-k.or.kr |

| Solvothermal | SnCl₄ | 100°C | 24 hours | Highly Crystalline Nanoparticles | nih.gov |

| Solvothermal | Tin precursor | 300°C | N/A | Mesoporous Spongy Structures | pku.edu.cn |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques used to deposit high-quality, uniform thin films. Both methods require precursors that are volatile enough to be transported in a gaseous state and thermally stable enough to avoid decomposition before reaching the heated substrate. researchgate.netipme.ru

Organometallic compounds like this compound are often designed for such applications. The organic ligands provide the necessary volatility. In a CVD process, the precursor is vaporized and carried into a reaction chamber where it thermally decomposes on a heated substrate to form a solid SnO₂ film. researchgate.netresearchgate.net

ALD is a more refined technique based on self-limiting surface reactions. ipme.ru It involves sequential pulses of the precursor and a co-reactant (e.g., water, ozone, or hydrogen peroxide) separated by purge steps. northwestern.edu For a precursor like this compound, an ALD cycle would involve:

Pulsing the vaporized tin precursor, which chemisorbs onto the substrate surface.

Purging the chamber to remove unreacted precursor.

Pulsing the co-reactant (e.g., H₂O₂), which reacts with the surface-bound precursor to form a layer of SnO₂ and volatile byproducts. northwestern.edu

Purging the chamber to remove byproducts.

This cycle is repeated to build a film with atomic-level thickness control. The choice of precursor is critical for achieving a self-limiting growth process within a specific temperature range known as the "ALD window". ipme.ru While tin chloride (SnCl₄) is a common ALD precursor, metalorganic precursors are sought after to lower deposition temperatures and eliminate corrosive byproducts like HCl. ipme.runorthwestern.edu

Mixed metal oxides are materials containing two or more different metal cations in their oxide lattice. These materials often exhibit unique properties that are not present in their single-component counterparts. rsc.org Using pre-synthesized heterometallic (mixed-metal) single-source precursors, which contain all the required metals in one molecule, can lead to more homogeneous final materials compared to using a mixture of individual metal precursors. ijnrd.org

While this compound is a single-metal precursor, it can be used in conjunction with other metal carboxylates or alkoxides (e.g., of indium, zinc, or antimony) in solution-based routes to form doped or composite oxides. The similar chemical nature of the ligands ensures compatible reactivity during the hydrolysis and condensation or thermal decomposition stages, promoting a uniform distribution of the different metal atoms throughout the resulting oxide matrix. researchgate.net

Indium Tin Oxide (ITO) is the most widely used transparent conducting oxide (TCO). indium.com It is typically composed of 90% Indium(III) oxide (In₂O₃) and 10% Tin(IV) oxide (SnO₂) by weight. indium.com Its high electrical conductivity and optical transparency make it essential for applications like LCDs, touch screens, and solar cells. nanografi.com

ITO can be synthesized by various methods, including sputtering, spray pyrolysis, and sol-gel techniques. nanografi.comresearchgate.net In a sol-gel synthesis of ITO, a tin precursor like this compound is mixed with an indium precursor (e.g., indium(III) 2-ethylhexanoate or indium(III) isopropoxide) in a specific molar ratio in a common solvent. The subsequent sol-gel process, involving hydrolysis, condensation, and thermal annealing, produces a tin-doped indium oxide material. nanografi.com

The high conductivity of ITO is achieved through a doping mechanism. The In₂O₃ crystal lattice consists of In³⁺ ions. When Sn⁴⁺ ions from the tin precursor are incorporated into the lattice, they substitute for In³⁺ ions. To maintain charge neutrality, each Sn⁴⁺ ion that replaces an In³⁺ ion contributes one free electron to the conduction band. This significant increase in the concentration of charge carriers is responsible for the material's low electrical resistivity. indium.com

Advanced Functional Material Applications of this compound-Derived Species

Transparent Conductive Oxides and Transistors

Extensive research has been conducted on the development of transparent conductive oxides (TCOs) and thin-film transistors (TFTs) utilizing various tin-based precursors. These materials are crucial components in a wide array of electronic and optoelectronic devices, including flat-panel displays, solar cells, and transparent electronics. Solution-based processing methods, such as sol-gel synthesis, are often favored for their potential for low-cost, large-area deposition.

While a variety of tin compounds, including tin(II) chloride and organometallic precursors like tetrakis(dimethylamino)tin(IV), have been investigated for the formation of tin oxide (SnO₂) thin films, specific research detailing the use of This compound for the fabrication of transparent conductive oxides and transistors is not extensively available in the public domain.

In typical sol-gel processes for creating tin oxide films, a tin precursor is dissolved in a suitable solvent and then subjected to hydrolysis and condensation reactions to form a sol, which is then deposited as a thin film and annealed at elevated temperatures. The annealing process is critical for removing organic residues and crystallizing the tin oxide film, which in turn determines its electrical and optical properties. For instance, the annealing temperature can influence the grain size, crystallinity, and defect density of the resulting film, thereby affecting its transparency and conductivity. nih.govtci-thaijo.org

The performance of tin oxide-based TFTs is also heavily dependent on the quality of the semiconductor layer. Research on tin oxide TFTs has demonstrated that both p-type (tin(II) oxide) and n-type (tin(IV) oxide) transistors can be fabricated, with field-effect mobilities and on/off ratios that are influenced by the deposition conditions and post-deposition treatments. researchgate.net

For a compound like this compound to be a viable precursor for TCOs and TFTs via solution processing, its thermal decomposition characteristics would be of paramount importance. The precursor would need to decompose cleanly, leaving behind a high-purity tin oxide film with the desired stoichiometry and microstructure after annealing.

Table of Potentially Relevant Research Areas:

| Research Area | Precursor Examples | Key Film Properties |

| Sol-Gel Derived TCOs | Tin(II) chloride, Tin(II) 2-ethylhexanoate | High optical transmittance, Low electrical resistivity |

| Spin-Coated SnO₂ Films | Tetrakis(dimethylamino)tin(IV) | Polycrystalline structure, Variable film thickness |

| Tin Oxide-Based TFTs | Metallic tin targets (sputtering) | Field-effect mobility, Drain current on/off ratio |

Given the absence of specific data for this compound in the context of TCO and transistor fabrication, further focused research would be necessary to determine its suitability and to characterize the properties of the resulting materials and devices.

Spectroscopic and Structural Elucidation of Tin Iv 2 Ethylhexanoate Diisopropoxide

Advanced Spectroscopic Characterization Techniques for Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide

Spectroscopic techniques are indispensable for elucidating the intricate structural details of organometallic compounds. For Tin(IV) 2-ethylhexanoate diisopropoxide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and X-ray Photoelectron Spectroscopy (XPS) provides a complete picture of its chemical identity and bonding characteristics.

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR studies are particularly informative.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra confirm the presence and connectivity of the 2-ethylhexanoate and isopropoxide ligands.

¹H NMR: The spectrum is expected to show distinct signals for the protons of both the 2-ethylhexanoate and isopropoxide groups. The isopropoxide ligand would feature a septet for the CH proton and a doublet for the CH₃ protons. The 2-ethylhexanoate ligand would display a more complex pattern with overlapping multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the alkyl chain. The chemical shifts of the protons closest to the oxygen atoms are sensitive to the coordination with the tin center.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. Key resonances include the carboxylate carbon (COO) of the 2-ethylhexanoate ligand and the methine (CH) and methyl (CH₃) carbons of the isopropoxide ligand. The position of the carboxylate carbon signal can offer clues about the coordination mode (monodentate or bidentate) of the 2-ethylhexanoate group.

Representative ¹H and ¹³C NMR Chemical Shift Ranges for Ligands in Similar Environments

| Ligand | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Isopropoxide | -O-CH-(CH₃)₂ | 3.5 - 4.5 (septet) | 60 - 70 |

| -O-CH-(CH₃)₂ | 1.0 - 1.5 (doublet) | 25 - 30 | |

| 2-Ethylhexanoate | -COO-CH- | 2.0 - 2.5 (multiplet) | 45 - 55 |

| Alkyl Chain (-CH₂-, -CH₃) | 0.8 - 1.8 (multiplets) | 10 - 40 | |

| Carboxylate (-COO-) | Not Applicable | 175 - 185 |

¹¹⁹Sn NMR spectroscopy is highly sensitive to the coordination number and geometry of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus covers a wide range, making it an excellent probe for structural changes. An increase in the coordination number of the tin atom generally leads to a significant upfield shift (to more negative ppm values). researchgate.net

For Tin(IV) compounds, a four-coordinate tin atom typically exhibits a resonance in the range of 0 to -150 ppm. In contrast, five- and six-coordinate species are found at much lower chemical shifts, often in the range of -200 to -800 ppm. researchgate.net For this compound in solution, the observed ¹¹⁹Sn chemical shift would indicate whether the compound exists as a monomer with a four-coordinate tin center or forms oligomeric structures where the ligands bridge between tin atoms, leading to a higher coordination number (five or six). The chemical shift values for tin(IV) alkoxides and carboxylates suggest that hexacoordination is common. researchgate.netunm.edu

Expected ¹¹⁹Sn NMR Chemical Shifts for Different Tin(IV) Coordination Geometries

| Coordination Number | Geometry | Expected Chemical Shift Range (ppm) |

| 4 | Tetrahedral | 0 to -150 |

| 5 | Trigonal Bipyramidal | -150 to -400 |

| 6 | Octahedral | -400 to -800 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify functional groups and probe the nature of the metal-ligand bonds.

IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the carboxylate group. The key diagnostic bands are the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations, which typically appear between 1640-1550 cm⁻¹ and 1440-1380 cm⁻¹, respectively. researchgate.net The separation between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the carboxylate coordination mode. A larger separation suggests a monodentate linkage, while a smaller separation is characteristic of a bidentate (chelating or bridging) linkage. Other important bands include C-H stretching vibrations around 2800-3000 cm⁻¹ and Sn-O stretching vibrations in the lower frequency region (400-600 cm⁻¹). uwaterloo.ca

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying the symmetric vibrations and the Sn-O bonds, which can be weak in the IR spectrum. The spectra of related tin oxides show characteristic peaks in the low-frequency region below 300 cm⁻¹, which are sensitive to the tin-oxygen framework. aps.org For the target molecule, strong Raman signals corresponding to the Sn-O stretching modes would be expected, providing further insight into the core structure.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 |

| Asymmetric COO Stretch (νₐₛ) | IR | 1550 - 1640 |

| Symmetric COO Stretch (νₛ) | IR | 1380 - 1440 |

| C-O Stretch (Alkoxide) | IR, Raman | 1000 - 1100 |

| Sn-O Stretch | IR, Raman | 400 - 600 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pathways, which can help confirm the structure. Techniques like Electrospray Ionization (ESI-MS) are suitable for analyzing such organometallic complexes. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact molecule, [Sn(OOC₈H₁₅)₂(OⁱPr)₂]⁺, with a characteristic isotopic pattern due to the multiple stable isotopes of tin. mdpi.com Common fragmentation pathways would likely involve the sequential loss of the isopropoxide and 2-ethylhexanoate ligands, leading to fragment ions that can be used to piece together the molecular structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the top few nanometers of a solid material. While XPS is not typically used to analyze the molecular structure of a discrete compound like this compound in its pure form, it is highly relevant for characterizing the thin films or nanoparticles produced from this compound as a precursor.

When used to analyze a tin oxide film derived from this precursor, XPS would provide the binding energies of the core-level electrons.

Sn 3d: The binding energy of the Sn 3d₅/₂ peak is diagnostic of the tin oxidation state. For Sn(IV) in an oxide environment (SnO₂), this peak is typically observed at approximately 486.5 - 487.2 eV. researchgate.netresearchgate.net

O 1s: The O 1s spectrum is often complex but generally shows a main peak for lattice oxygen in a metal oxide around 530.5 - 530.7 eV. researchgate.net

C 1s: The C 1s spectrum would indicate the presence of any residual organic fragments from the precursor ligands.

Representative XPS Binding Energies for Tin Oxide Materials

| Element (Core Level) | Oxidation State | Expected Binding Energy (eV) |

| Sn 3d₅/₂ | Sn(IV) | 486.5 - 487.2 |

| O 1s | Lattice Oxygen (Sn-O) | 530.5 - 530.7 |

| C 1s | Adventitious Carbon | ~284.8 |

| C 1s | Carbonyl/Carboxylate (C=O/O-C=O) | 288.0 - 289.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Crystallographic Studies of this compound and Related Species

Crystallographic techniques are indispensable for elucidating the atomic and molecular structure of crystalline materials. While single-crystal X-ray diffraction provides precise molecular structures, powder X-ray diffraction is essential for identifying the bulk crystalline phases of materials produced from precursors like this compound.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. While a specific, publicly available crystal structure for this compound is not extensively documented in literature, significant insights can be drawn from the analysis of closely related tin(IV) alkoxide and organotin(IV) carboxylate compounds. researchgate.netunm.edu

Studies on various organotin(IV) carboxylates reveal a rich structural chemistry. pku.edu.cnresearchgate.net The coordination number around the tin atom can vary, commonly resulting in five-coordinate distorted trigonal bipyramidal geometries or six-coordinate distorted octahedral geometries. pku.edu.cnresearchgate.net The carboxylate ligands can coordinate to the tin center in several modes, including monodentate, bidentate chelating, or bridging, which often leads to the formation of oligomeric or polymeric structures in the solid state. researchgate.netpku.edu.cn For instance, many diorganotin(IV) carboxylates form dimeric structures featuring a central Sn₂O₂ rhombus. pku.edu.cn Similarly, tin(IV) alkoxides are known to form oligomeric species, such as the dimeric structure of [Sn(O-i-Pr)₄·HO-i-Pr]₂, where bridging alkoxide groups lead to edge-sharing octahedra. researchgate.net These structural motifs are influenced by the steric bulk of both the carboxylate and alkoxide ligands. pku.edu.cn

Table 1: Common Coordination Geometries in Tin(IV) Carboxylate and Alkoxide Compounds

| Coordination Number | Geometry | Typical Ligand Arrangement |

|---|---|---|

| 4 | Distorted Tetrahedral | Observed in sterically hindered monomeric compounds like Sn(O-t-Bu)₄. researchgate.net |

| 5 | Distorted Trigonal Bipyramidal | Common in organotin carboxylates with axial and equatorial ligands. pku.edu.cn |

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify the crystalline phases of materials derived from the thermal decomposition or hydrolysis of this compound. This precursor is often used in sol-gel or chemical vapor deposition processes to synthesize various forms of tin oxide. researchgate.netmdpi.com PXRD analysis allows for the unambiguous identification of the resulting crystalline phases by comparing the experimental diffraction pattern to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

When tin precursors are calcined, they typically yield tin oxides, with the specific phase depending on the reaction conditions. marquette.educhalcogen.ro The most common and thermodynamically stable phase is the tetragonal rutile structure of tin(IV) oxide (SnO₂, cassiterite, JCPDS Card No. 41-1445). researchgate.net Other phases, such as tin(II) oxide (SnO) or intermediate oxides like Sn₃O₄, can also be formed and identified. mdpi.commarquette.eduacs.org

The PXRD pattern provides not only phase identification but also information on the crystallite size and strain. The average crystallite size can be estimated using the Scherrer equation, which relates the broadening of diffraction peaks to the size of the crystalline domains. chalcogen.romarquette.edu For example, nanocrystalline SnO₂ synthesized from tin precursors can exhibit crystallite sizes ranging from a few nanometers to several tens of nanometers, a property that is highly dependent on synthesis parameters. mdpi.comchalcogen.ro

Table 2: Characteristic PXRD Peaks for Common Tin Oxide Phases

| Crystalline Phase | JCPDS Card No. | Major Diffraction Peaks (2θ for Cu Kα) |

|---|---|---|

| Tin(IV) Oxide (Cassiterite, SnO₂) | 41-1445 | 26.6° (110), 33.9° (101), 37.9° (200), 51.8° (211) researchgate.net |

| Tin(II) Oxide (Romarchite, SnO) | 06-0395 | 29.8° (101), 33.3° (110), 48.6° (200), 51.3° (112) marquette.edu |

Advanced Electron Microscopy for Morphological and Elemental Analysis of Derived Materials

Advanced electron microscopy techniques are crucial for investigating the nanoscale features of materials synthesized from this compound. They provide direct visual information about the size, shape, and surface features of the derived particles or films, as well as their elemental composition.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology and structure of materials derived from tin precursors. researchgate.net

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. For materials derived from this compound, such as tin oxide powders or films, SEM reveals key information about particle shape, size distribution, and the degree of agglomeration. acs.orgresearchgate.net For instance, SEM images can show whether the synthesis resulted in spherical nanoparticles, nanorods, or more complex, hierarchical structures. researchgate.netresearchgate.net The technique is also invaluable for examining the surface of thin films, identifying features like pinholes, cracks, or grain structure. acs.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure of the material. TEM analysis can resolve individual nanoparticles, allowing for precise measurement of their size and shape. ekb.eg High-resolution TEM (HR-TEM) can even visualize the crystal lattice fringes, providing direct evidence of the material's crystallinity and revealing the presence of defects. researchgate.net

Table 3: Morphological Features of Derived Tin Oxide Materials Analyzed by SEM and TEM

| Feature | Description | Analytical Technique |

|---|---|---|

| Particle Size | The average diameter or dimensions of individual nanoparticles. | SEM, TEM ekb.eg |

| Morphology | The shape of the particles (e.g., spherical, rod-like, plate-like). | SEM, TEM researchgate.net |

| Agglomeration | The state of particle clustering or aggregation. | SEM, TEM researchgate.net |

| Surface Topography | The texture and features of a material's surface, such as porosity or grain boundaries. | SEM acs.org |

| Crystallinity | The degree of crystalline order, visualized through lattice fringes. | HR-TEM researchgate.net |

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, typically integrated with an SEM or TEM, used to determine the elemental composition of a sample. advancedmicroanalytical.comjeolusa.com When the electron beam of the microscope strikes the sample, it excites atoms, which then emit characteristic X-rays. americantestingservices.com The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative elemental analysis. jeolusa.com

For materials derived from this compound, EDS is used to confirm the presence of tin (Sn) and oxygen (O), verifying the formation of tin oxide. It can also detect any residual elements from the synthesis or any contaminants. americantestingservices.com

A key capability of EDS is elemental mapping . jeol.com By scanning the electron beam across a region of the sample, an elemental map can be generated for each detected element. advancedmicroanalytical.com These maps are color-coded images that show the spatial distribution and relative abundance of elements across the analyzed area. researchgate.net For a tin oxide sample, EDS mapping can demonstrate that tin and oxygen are uniformly distributed throughout the nanoparticles or film, confirming the material's compositional homogeneity. americantestingservices.com

Theoretical and Computational Studies of Tin Iv 2 Ethylhexanoate Diisopropoxide Reactivity

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of transition metal and main-group element complexes. acs.orgresearchgate.net DFT calculations for Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide would focus on elucidating the geometry of the molecule and the nature of the tin-oxygen bonds, which are central to its reactivity.

Key insights from DFT studies on analogous metal-oxo-alkoxide-carboxylate complexes include the determination of bond lengths, bond angles, and the distribution of electron density. rsc.org For the title compound, calculations would likely model a central tin atom in a distorted octahedral or trigonal bipyramidal geometry, coordinated by the two isopropoxide and two 2-ethylhexanoate ligands. The electron-donating isopropoxide groups and the chelating or bridging nature of the carboxylate ligands significantly influence the Lewis acidity of the tin center.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical indicators of reactivity. The HOMO is typically localized on the oxygen atoms of the ligands, while the LUMO is centered on the tin atom, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor for the chemical stability of the complex. rsc.org Analysis of the partial atomic charges would confirm the highly electrophilic nature of the Sn(IV) center, a crucial factor in its catalytic activity.

Table 1: Representative DFT-Calculated Properties for a Model Tin(IV) Alkoxide-Carboxylate Complex This table presents illustrative data based on typical findings for similar metal complexes, as specific DFT studies on Tin(IV) 2-ethylhexanoate diisopropoxide are not publicly available.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Sn-O (isopropoxide) Bond Length | ~2.05 Å | Indicates a strong covalent bond. |

| Sn-O (carboxylate) Bond Length | ~2.15 Å | Reflects the coordination mode of the carboxylate ligand. |

| O-Sn-O Bond Angle | 90-120° | Defines the coordination geometry around the tin center. |

| Mulliken Charge on Sn | +1.5 to +1.8 | Highlights the high electrophilicity and Lewis acidity of the tin atom. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; centered on Sn. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

Molecular Dynamics Simulations of this compound Systems

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in solution. mdpi.com For this compound, MD simulations can provide crucial insights into ligand exchange processes, solvation structure, and conformational flexibility, which are fundamental to its role in processes like sol-gel chemistry or catalysis. unm.edumdpi.com

A typical MD simulation would involve placing the tin complex in a simulation box filled with solvent molecules (e.g., an alcohol or hydrocarbon). The interactions between all atoms are governed by a force field, a set of parameters that approximates the potential energy surface. The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over time. mdpi.com

From these trajectories, various properties can be analyzed. Radial distribution functions (RDFs) can reveal the structure of the solvent shell around the tin complex, showing how solvent molecules arrange themselves around the ligands and the metal center. The mean square displacement (MSD) can be used to calculate the diffusion coefficient of the complex, providing information on its mobility in the solution. Furthermore, MD simulations can capture dynamic processes such as the temporary dissociation and re-association of a ligand arm, which can be a precursor to catalytic activity or decomposition. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Tin(IV) Complex This table outlines a hypothetical but standard setup for an MD simulation, as specific studies on the title compound are not available.

| Simulation Parameter | Value / Description |

|---|---|

| Force Field | A general organometallic or custom-parameterized force field (e.g., UFF variant) |

| Solvent | Isopropanol (B130326) or Toluene |

| System Size | 1 Tin Complex + ~2000 Solvent Molecules |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 10-100 nanoseconds |

| Key Analyses | Radial Distribution Functions (RDF), Mean Square Displacement (MSD), Conformational Analysis |

Computational Modeling of Catalytic Pathways and Transition States

A primary application of computational chemistry in catalysis is the elucidation of reaction mechanisms. acs.orggoogle.com By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and, most importantly, the high-energy transition states that control the reaction rate. mit.edu For reactions catalyzed by this compound, such as transesterification or polymerization, computational modeling can map out the entire catalytic cycle.

This process typically involves using DFT to calculate the energies of reactants, products, and all proposed intermediates. Specialized algorithms are then used to locate the transition state structure connecting these species. The energy difference between the transition state and the reactants defines the activation energy barrier, which is the primary determinant of the reaction kinetics. acs.org

For example, in a tin-catalyzed transesterification reaction, a likely mechanism involves the coordination of an alcohol to the electrophilic tin center, followed by a nucleophilic attack on the coordinated ester. DFT calculations can be used to compare the energy barriers for different potential pathways, such as those involving four-coordinate versus six-coordinate tin intermediates, thereby identifying the most favorable reaction channel.

Table 3: Illustrative Energy Profile for a Tin-Catalyzed Transesterification Step (Reactant → TS → Product) This table provides representative relative free energy (ΔG) values for a generic catalytic step, based on computational studies of similar metal-catalyzed reactions.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant Complex | Alcohol coordinated to Sn(IV) center | 0.0 (Reference) |

| Transition State (TS) | Nucleophilic attack of alcohol on substrate | +18.5 |

| Product Complex | Product coordinated to Sn(IV) center | -5.2 |

| Activation Energy (ΔG‡) | Energy barrier (TS - Reactant) | +18.5 |

| Reaction Energy (ΔGrxn) | Overall energy change (Product - Reactant) | -5.2 |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, catalytic performance. nih.gov For catalyst design, QSAR can be a powerful tool to screen potential new catalysts in silico, guiding synthetic efforts toward the most promising candidates. u-tokyo.ac.jpnih.gov

In the context of designing catalysts based on the this compound scaffold, a QSAR study would involve synthesizing a library of related tin complexes with varied ligands. The catalytic activity (e.g., reaction rate or yield) of each compound would be measured experimentally. Simultaneously, a set of molecular descriptors for each catalyst would be calculated using computational methods. These descriptors can be electronic (e.g., LUMO energy, charge on the Sn atom), steric (e.g., ligand cone angle, molecular volume), or topological (e.g., molecular connectivity indices). derpharmachemica.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that links the descriptors to the observed activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized catalyst structures. For instance, a QSAR study on di-(alkyl/aryl)-substituted Tin(IV) metal complexes found that the LUMO energy and molecular connectivity indices were effective predictors of antimicrobial activity, a similar approach could be applied to catalytic performance. derpharmachemica.com

Table 4: Example of a Hypothetical QSAR Model for Tin(IV)-Based Catalysts This table illustrates the structure of a QSAR model correlating calculated descriptors with catalytic activity.

| Catalyst Descriptor | Type | Correlation with Activity |

|---|---|---|

| LUMO Energy | Electronic | Negative (Lower LUMO energy correlates with higher activity) |

| Charge on Sn (qSn) | Electronic | Positive (Higher positive charge correlates with higher activity) |

| Ligand Steric Bulk (e.g., Tolman Cone Angle) | Steric | Parabolic (Optimal steric bulk exists; too small or too large is detrimental) |

| Molecular Connectivity Index (2χ) | Topological | Positive (Higher connectivity correlates with higher activity) |

Hypothetical QSAR Equation: log(Activity) = c₀ + c₁(LUMO) + c₂(qSn) + c₃(Steric Bulk) + c₄(²χ)

Emerging Research Directions and Future Perspectives for Tin Iv 2 Ethylhexanoate Diisopropoxide

Sustainable Synthesis Routes for Tin(IV) 2-ethylhexanoate (B8288628) diisopropoxide

The development of environmentally benign and efficient synthesis methods for organometallic precursors is a key focus of modern chemistry. For Tin(IV) 2-ethylhexanoate diisopropoxide, research is moving beyond traditional multi-step processes that may rely on hazardous reagents like tin tetrachloride.

Future sustainable synthesis strategies are likely to focus on:

Direct Oxidation Routes: Methods that utilize elemental tin as a starting material are being explored for other tin carboxylates. googleapis.comgoogle.com A similar approach could be adapted, involving the direct reaction of tin metal in the presence of 2-ethylhexanoic acid and isopropanol (B130326) under controlled oxidative conditions. This would offer high atom economy and avoid chloride-based intermediates, which can lead to corrosive byproducts like HCl. google.com

One-Pot Synthesis: A streamlined approach where a common tin(IV) precursor, such as tin(IV) isopropoxide, is reacted sequentially or simultaneously with a stoichiometric amount of 2-ethylhexanoic acid. This would minimize solvent usage and purification steps.

Solvent-Free Reactions: Investigating mechanochemical or solvent-free thermal condensation methods could significantly reduce the environmental footprint associated with solvent use and waste.

Alcoholysis Exchange: A common method for preparing tin alkoxides involves trans-alcoholysis, where a parent alkoxide is reacted with a different alcohol. unm.edu This could be adapted to introduce the isopropoxide ligands onto a tin(IV) carboxylate framework or vice-versa, driven by the removal of a volatile byproduct.

Table 1: Comparison of Potential Synthesis Routes

| Synthesis Route | Starting Materials | Potential Advantages | Key Challenges |

|---|---|---|---|

| Traditional Halide Route | SnCl₄, Isopropanol, 2-Ethylhexanoic Acid | Well-established chemistry | Corrosive HCl byproduct, multi-step process |

| Direct Oxidation | Elemental Tin, Isopropanol, 2-Ethylhexanoic Acid, Oxidant (e.g., Air) | High atom economy, avoids chloride, lower cost starting material google.com | Requires careful control of oxidation state and reaction conditions |

| Alkoxide-Carboxylate Exchange | Sn(OⁱPr)₄, 2-Ethylhexanoic Acid | Clean reaction, potentially high yield | Requires synthesis of the homoleptic alkoxide precursor |

Green Chemistry Principles in this compound Applications

The application of this compound aligns with several core principles of green chemistry, primarily through its use as a molecular precursor for functional materials like tin(IV) oxide (SnO₂). nih.gov

Energy Efficiency: The compound is well-suited for solution-based deposition techniques such as sol-gel processing and spin coating. nih.gov These methods operate at or near ambient temperatures, offering a significant energy advantage over high-temperature, high-vacuum techniques like chemical vapor deposition (CVD) or sputtering for producing thin films and coatings. researchgate.net

Catalysis: Tin compounds are used as catalysts in a range of industrial processes, including the formation of polyesters and polyurethanes. atamanchemicals.com Mixed-metal Ti/Sn alkoxide-carboxylate systems have shown enhanced catalytic activity in polyesterification reactions. acs.org Future research could explore the catalytic potential of this compound itself, potentially enabling reactions under milder conditions.

Designing for Degradation: As a precursor, the organic ligands (2-ethylhexanoate and isopropoxide) are designed to be removed during material processing (e.g., thermal annealing), leaving behind the desired inorganic tin oxide material. The byproducts are typically volatile organic compounds that can be captured and treated.